molecular formula C9H10BrNO3 B13033514 ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate

ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate

Katalognummer: B13033514
Molekulargewicht: 260.08 g/mol
InChI-Schlüssel: RWFIJBLXYPYCFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate typically involves the bromination of 3-hydroxypyridine followed by esterification. One common method includes the reaction of 3-hydroxypyridine with bromine in the presence of a suitable solvent to yield 5-bromo-3-hydroxypyridine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-(5-bromo-3-oxopyridin-2-yl)acetate.

    Reduction: Ethyl 2-(3-hydroxypyridin-2-yl)acetate.

    Substitution: Ethyl 2-(5-substituted-3-hydroxypyridin-2-yl)acetate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is not well-documented. it is likely to interact with biological molecules through its hydroxyl and bromine functional groups. These interactions could involve hydrogen bonding, halogen bonding, or other non-covalent interactions with molecular targets such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but lacks the hydroxyl group.

    Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but lacks the bromine atom.

    Ethyl 2-(5-bromopyrimidin-2-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is unique due to the presence of both bromine and hydroxyl functional groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H10BrNO3

Molekulargewicht

260.08 g/mol

IUPAC-Name

ethyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-2-14-9(13)4-7-8(12)3-6(10)5-11-7/h3,5,12H,2,4H2,1H3

InChI-Schlüssel

RWFIJBLXYPYCFI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=C(C=N1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.